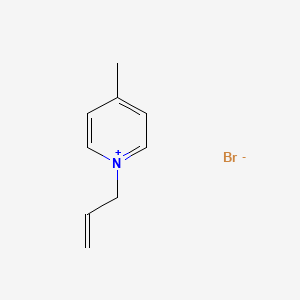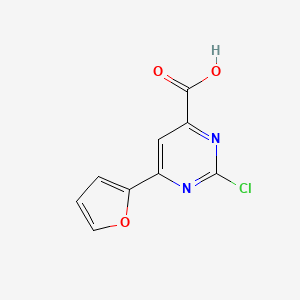
1-Bromo-4-(dibromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(dibromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇Br₃ It is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to naphthalene in the presence of a solvent such as carbon tetrachloride (CCl₄) and under irradiation conditions. The reaction typically proceeds at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of photochemical reactors and controlled reaction conditions ensures high yield and purity of the compound. The bromination process is carefully monitored to avoid over-bromination and to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(dibromomethyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can lead to the removal of bromine atoms.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of naphthalene.
Carbon Tetrachloride (CCl₄): Solvent used in the bromination reaction.
Irradiation: Light source used to initiate the photochemical bromination process.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Oxidized Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
1-Bromo-4-(dibromomethyl)naphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(dibromomethyl)naphthalene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-methylnaphthalene: A similar brominated naphthalene derivative with a methyl group instead of a dibromomethyl group.
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at different positions.
Uniqueness
1-Bromo-4-(dibromomethyl)naphthalene is unique due to the presence of a dibromomethyl group, which imparts distinct chemical properties and reactivity compared to other brominated naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H7Br3 |
|---|---|
Poids moléculaire |
378.88 g/mol |
Nom IUPAC |
1-bromo-4-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C11H7Br3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
Clé InChI |
TZWHYJYVWBDEFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)



![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)

![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)


